molecular formula C15H24N2O2 B13890967 Benzenamine, N,N-dibutyl-3-methyl-4-nitro- CAS No. 821776-96-9

Benzenamine, N,N-dibutyl-3-methyl-4-nitro-

Cat. No.: B13890967
CAS No.: 821776-96-9
M. Wt: 264.36 g/mol
InChI Key: PXPYHIPHRDHGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N,N-dibutyl-3-methyl-4-nitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring, along with two butyl groups (-C4H9) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dibutyl-3-methyl-4-nitro- typically involves the nitration of N,N-dibutyl-3-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-dibutyl-3-methyl-4-nitro- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dibutyl-3-methyl-4-nitro- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Benzenamine, N,N-dibutyl-3-methyl-4-amino-.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Benzenamine, N,N-dibutyl-3-carboxy-4-nitro-.

Scientific Research Applications

Benzenamine, N,N-dibutyl-3-methyl-4-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of aromatic amines with biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dibutyl-3-methyl-4-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. The butyl groups provide hydrophobic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N,N-dimethyl-4-nitro-
  • Benzenamine, N-methyl-4-nitro-
  • Benzenamine, 4-methyl-3-nitro-

Uniqueness

Benzenamine, N,N-dibutyl-3-methyl-4-nitro- is unique due to the presence of two butyl groups attached to the nitrogen atom, which significantly influences its chemical properties and reactivity compared to other similar compounds. The combination of the nitro group and the methyl group on the benzene ring further adds to its distinct characteristics.

Properties

CAS No.

821776-96-9

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N,N-dibutyl-3-methyl-4-nitroaniline

InChI

InChI=1S/C15H24N2O2/c1-4-6-10-16(11-7-5-2)14-8-9-15(17(18)19)13(3)12-14/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

PXPYHIPHRDHGOS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.